

# A Comprehensive Technical Guide to the Physicochemical Properties of Bismuth Subcitrate Potassium

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## Compound of Interest

Compound Name: *Bismuth subcitrate potassium*

Cat. No.: *B8050845*

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Bismuth Subcitrate Potassium**, an active pharmaceutical ingredient primarily used in the treatment of gastrointestinal disorders, most notably for the eradication of *Helicobacter pylori*. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

## Chemical Identity

**Bismuth Subcitrate Potassium** is a complex salt of bismuth, potassium, and citric acid. Its exact composition can be variable, but it is generally understood to be a mixture of different bismuth-citrate complexes. For the purpose of this guide, we will refer to the most commonly cited chemical information.

Table 1: Chemical Identity of **Bismuth Subcitrate Potassium**

Identifier	Value
IUPAC Name	bismuth;pentapotassium;bis(2-oxidopropane-1,2,3-tricarboxylate)[1]
CAS Number	880149-29-1[1][2]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> BiK <sub>5</sub> O <sub>14</sub> [1][2]
Molecular Weight	780.65 g/mol [1]
Synonyms	Bismuth subcitrate, Colloidal Bismuth Subcitrate (CBS), Bismuth tripotassium dicitrate

Some sources also refer to a trihydrate form of the molecule with the formula C<sub>12</sub>H<sub>14</sub>BiK<sub>5</sub>O<sub>17</sub> and a molecular weight of 834.70 g/mol .[3]

## Physicochemical Properties

### Solubility

The solubility of **Bismuth Subcitrate Potassium** is a critical factor in its formulation and bioavailability. It is known to be very soluble in water, but its solubility is highly dependent on the pH of the medium.

Table 2: Solubility of **Bismuth Subcitrate Potassium**

Solvent	Solubility	Temperature	pH
Water	> 70 mg/mL[4][5]	Not Specified	7
Water	~ 1 mg/mL[4][5]	Not Specified	3
Water	50 mg/mL (requires sonication)[6]	Not Specified	Not Specified
DMSO	Insoluble[4]	Not Specified	Not Applicable
Ethanol	Insoluble[4]	Not Specified	Not Applicable
Methanol	Soluble (for analytical purposes)[7]	Not Specified	Not Applicable

## Stability

Stability studies are crucial for determining the shelf-life and storage conditions of an active pharmaceutical ingredient. A stability-indicating HPLC method has been used to assess the stability of **Bismuth Subcitrate Potassium** in a combination drug product under various stress conditions.

Table 3: Stability of **Bismuth Subcitrate Potassium** under Stress Conditions

Stress Condition	% Degradation
Acid Degradation (0.1N HCl)	6.8%
Alkali Degradation (0.1N NaOH)	8.2%
Oxidative Degradation (3% H <sub>2</sub> O <sub>2</sub> )	9.5%
Thermal Degradation (60°C for 24h)	5.1%
Photolytic Degradation (UV light for 24h)	4.7%
(Data adapted from a study on a combination capsule dosage form)[8]	

## Polymorphism

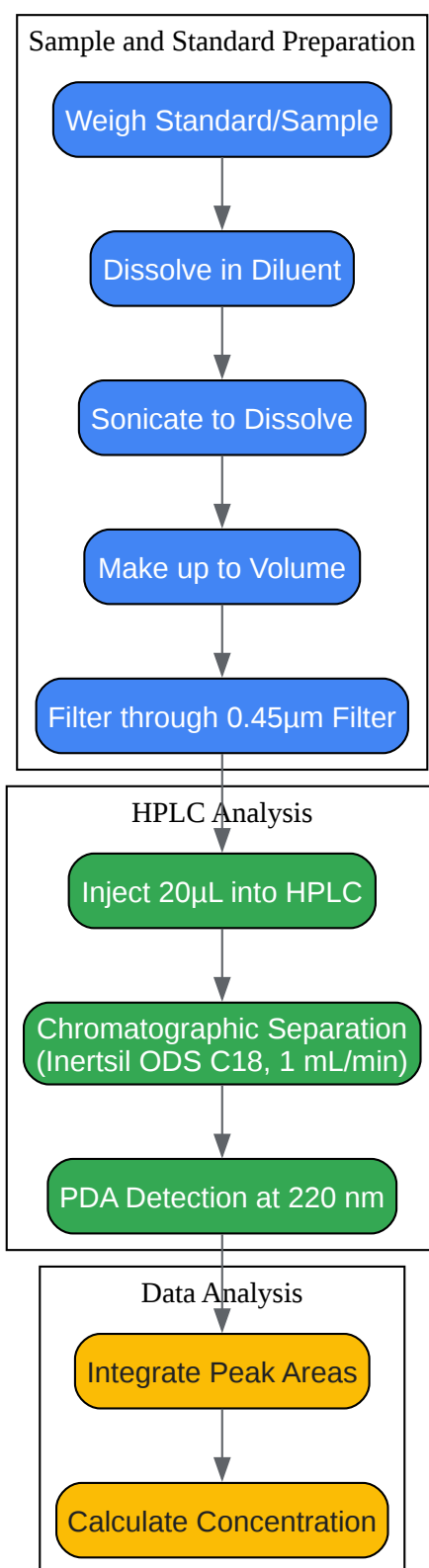
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physicochemical properties, including solubility and stability. Despite a comprehensive literature search, no specific studies on the polymorphism of **Bismuth Subcitrate Potassium** were found. This indicates a potential area for further research.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Assay and Stability Testing

The following is a detailed protocol for a stability-indicating RP-HPLC method for the simultaneous estimation of **Bismuth Subcitrate Potassium**, metronidazole, and tetracycline in a capsule dosage form.[8][9]

- Instrumentation: A Waters HPLC system with a PDA detector or equivalent.
- Column: Inertsil ODS C18 (250 x 4.6 mm, 5 $\mu$ m).
- Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol in a 40:60 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Injection Volume: 20  $\mu$ L.
- Column Temperature: Ambient.
- Standard Preparation: Accurately weigh and transfer 28mg of **Bismuth Subcitrate Potassium** working standard into a 100 ml volumetric flask. Add a small amount of diluent (Mobile Phase), sonicate to dissolve, and make up the volume.
- Sample Preparation: The contents of the capsules are treated similarly to the standard preparation to achieve a known concentration.
- Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas. The retention time for Bismuth Subcitrate is approximately 4.661 minutes.[8]



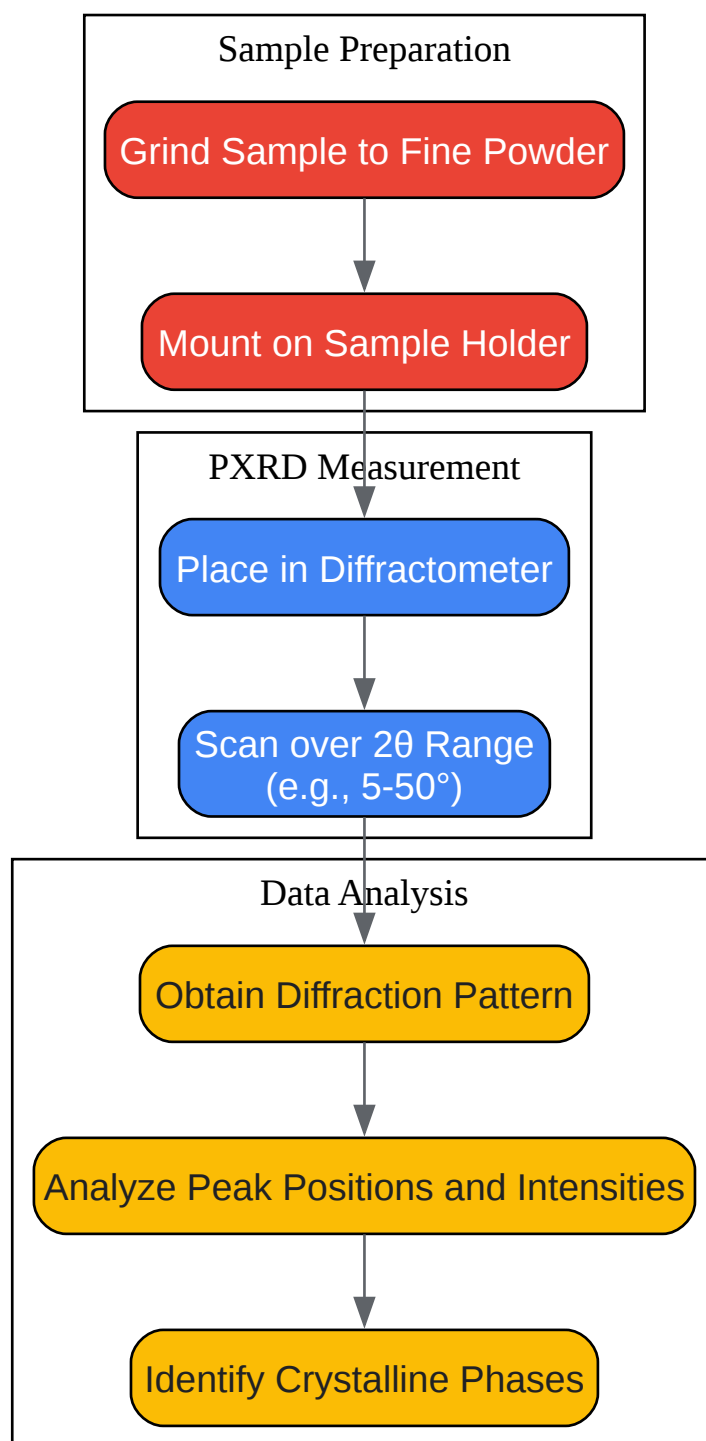
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Caption: Experimental workflow for the HPLC analysis of **Bismuth Subcitrate Potassium**.

## Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of crystalline materials. While no specific PXRD studies for **Bismuth Subcitrate Potassium** were found, a general protocol for analyzing a powder sample is provided below.

- Sample Preparation: The sample is finely ground to a homogenous powder.
- Instrument: A powder X-ray diffractometer.
- X-ray Source: Typically Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ).
- Scan Range ( $2\theta$ ): A typical range would be from  $5^\circ$  to  $50^\circ$ .
- Scan Speed: Dependent on the desired signal-to-noise ratio, often around  $1\text{-}2^\circ$  per minute.
- Data Analysis: The resulting diffraction pattern would be analyzed for peak positions and intensities. These can be compared to reference patterns in databases like the ICDD to identify crystalline phases. The pattern can also be used to determine the unit cell parameters if the crystal system is known.



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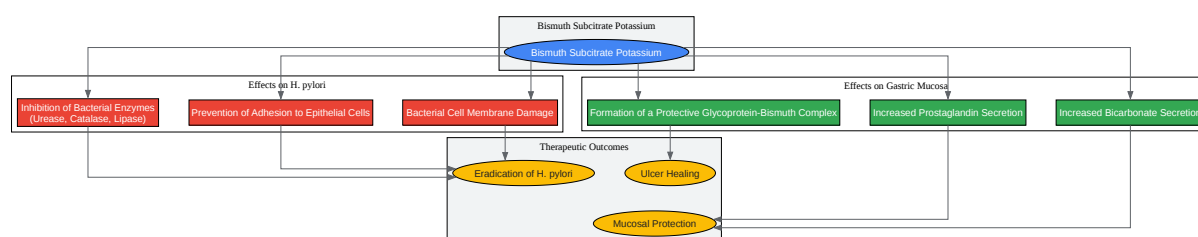
Caption: General experimental workflow for Powder X-Ray Diffraction (PXRD) analysis.

## Mechanism of Action

**Bismuth Subcitrate Potassium** has a multi-faceted mechanism of action, particularly against *H. pylori*, and also exhibits cytoprotective effects on the gastric mucosa.

The primary mechanisms include:

- **Antibacterial Activity:** It has bactericidal effects against *H. pylori*.<sup>[1][10]</sup> It is thought to inhibit various bacterial enzymes, including urease, catalase, and lipase, by binding to sulfhydryl groups.<sup>[4]</sup> This disrupts the bacteria's ability to neutralize gastric acid and damages its cell membrane.<sup>[2]</sup> It also prevents the adhesion of *H. pylori* to epithelial cells.<sup>[1][10]</sup>
- **Gastric Mucosa Protection:** In the acidic environment of the stomach, **Bismuth Subcitrate Potassium** precipitates to form a glycoprotein-bismuth complex that adheres to the ulcer crater.<sup>[1][10]</sup> This forms a protective barrier against gastric acid and pepsin.
- **Stimulation of Protective Factors:** It increases the mucosal secretion of prostaglandins and bicarbonate, which are key components of the gastric mucosal defense system.<sup>[1][10]</sup>





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Caption: Signaling pathway of **Bismuth Subcitrate Potassium**'s mechanism of action.

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